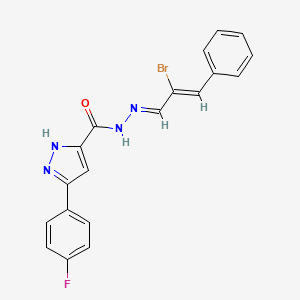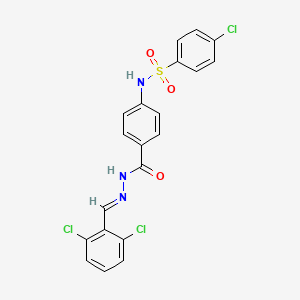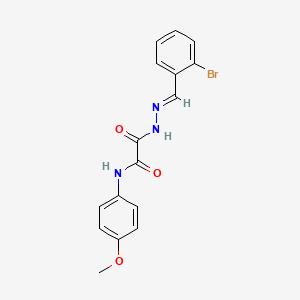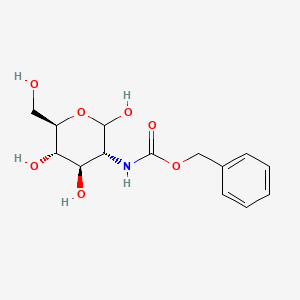
4-Hydroxy-2,3-dimethylphenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,3-dimethylphenyl thiocyanate is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of a hydroxyl group, two methyl groups, and a thiocyanate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethylphenyl thiocyanate typically involves the thiocyanation of 4-Hydroxy-2,3-dimethylphenyl derivatives. One common method is the reaction of 4-Hydroxy-2,3-dimethylphenyl halides with alkali thiocyanates in aqueous media . This reaction proceeds under mild conditions and yields the desired thiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,3-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related sulfur-containing compounds.
Substitution: A variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2,3-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,3-dimethylphenyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl thiocyanate: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
4-Hydroxyphenyl thiocyanate: Similar structure but without the methyl groups, affecting its steric and electronic properties.
2,3-Dimethylphenyl thiocyanate: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
4-Hydroxy-2,3-dimethylphenyl thiocyanate is unique due to the combination of hydroxyl, methyl, and thiocyanate groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6186-84-1 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(4-hydroxy-2,3-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4,11H,1-2H3 |
Clé InChI |
MEAPBUJZGUYSGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)SC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)



![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)



![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)
